molecular formula C13H14N2O B13726889 3-Amino-N-cyclobutyl-5-ethynylbenzamide

3-Amino-N-cyclobutyl-5-ethynylbenzamide

Cat. No.: B13726889
M. Wt: 214.26 g/mol
InChI Key: UYHOIUHRQIOONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-cyclobutyl-5-ethynylbenzamide is an organic compound with a unique structure that combines an amino group, a cyclobutyl ring, and an ethynyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclobutyl-5-ethynylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with ammonia or an amine.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Cyclobutyl Group Addition: The cyclobutyl group can be added through a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the amino group on the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclobutyl-5-ethynylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ethynyl group can be reduced to form alkenyl or alkyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro derivatives of the benzamide core.

    Reduction: Alkenyl or alkyl derivatives of the ethynyl group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-cyclobutyl-5-ethynylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclobutyl-5-ethynylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N,N-dimethylbenzylamine: Similar in having an amino group attached to a benzene ring but differs in the substituents on the nitrogen.

    Lobucavir: An antiviral drug with a cyclobutyl ring, similar in structure but used for different applications.

Uniqueness

3-Amino-N-cyclobutyl-5-ethynylbenzamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-amino-N-cyclobutyl-5-ethynylbenzamide

InChI

InChI=1S/C13H14N2O/c1-2-9-6-10(8-11(14)7-9)13(16)15-12-4-3-5-12/h1,6-8,12H,3-5,14H2,(H,15,16)

InChI Key

UYHOIUHRQIOONT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)N)C(=O)NC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.